![molecular formula C10H22N2O2 B3041882 (R)-tert-Butyl (2-amino-3-methylbutyl)carbamate CAS No. 400652-56-4](/img/structure/B3041882.png)
(R)-tert-Butyl (2-amino-3-methylbutyl)carbamate
Overview
Description
“®-tert-Butyl (2-amino-3-methylbutyl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as solvents, pesticides, and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for “®-tert-Butyl (2-amino-3-methylbutyl)carbamate” are not available, carbamates are typically synthesized through the reaction of alcohols with isocyanates .Molecular Structure Analysis
The molecular structure of “®-tert-Butyl (2-amino-3-methylbutyl)carbamate” would likely include a carbamate group (-NHCOO-) attached to a tert-butyl group and a 2-amino-3-methylbutyl group .Scientific Research Applications
Synthesis of Pharmaceutical Compounds
This compound can serve as a chiral precursor for the enantiomeric pharmaceuticals levetiracetam, brivaracetam, and ethambutol . These drugs are used for the treatment of epilepsy and tuberculosis, respectively .
Production of (S)-2-Aminobutyric Acid and (S)-2-Aminobutanol
The compound can be used in the biosynthetic production of (S)-2-aminobutyric acid (ABA) and (S)-2-aminobutanol in Saccharomyces cerevisiae . This is significant as it represents the first time that the purely synthetic compound (S)-2-aminobutanol has been produced in vivo .
Use in Advanced Research and Synthesis Projects
Due to its unique blend of reactivity and selectivity, this compound is an invaluable asset for advanced research and synthesis projects .
Enzymatic Synthesis
The compound can be used in enzymatic synthesis of chiral ®- or (S)-2-aminobutyric acid by resolution of racemic mixtures with acylase or amidases .
Selective Thermal Deprotection
In the absence of acid catalysts, a series of amines’ thermal N-Boc deprotection can easily be carried out in continuous flow . This process has been proven to be successful in selective deprotection of aromatic N-Boc groups, followed by benzoylation and removal of the remaining alkyl N-Boc groups to form amides .
Use in Material Science
Due to its unique properties, this compound can be used in the field of material science for the development of new materials .
Mechanism of Action
Target of Action
The compound “®-tert-Butyl (2-amino-3-methylbutyl)carbamate”, also known as “N-Boc-[(2R)-2-amino-3-methylbutyl]amine”, is a derivative of amines . The primary targets of this compound are typically proteins or enzymes that contain amine groups . The specific targets can vary depending on the biological system or pathway in which this compound is involved.
Mode of Action
The compound acts as a protecting group for amines in organic synthesis . It is used to temporarily block the reactivity of the amine group during a chemical reaction, allowing other reactions to take place without affecting the amine group . Once the other reactions are complete, the Boc group can be removed, restoring the reactivity of the amine .
Biochemical Pathways
The compound is involved in the synthesis of various structurally diverse amines, amino acids, and peptides . It plays a crucial role in the protection and deprotection of amines, which is a fundamental transformation in organic synthesis and peptide chemistry . The exact biochemical pathways affected by this compound can vary depending on the specific targets and the biological system in which it is used.
Result of Action
The primary result of the action of this compound is the protection of amine groups during chemical reactions . This allows for the selective modification of other functional groups in a molecule without affecting the amine group . Once the Boc group is removed, the amine group can participate in further reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the Boc protection can be enhanced under ultrasound irradiation . Additionally, the use of certain solvents or catalysts can affect the efficiency and selectivity of the Boc protection . The stability of the compound can also be affected by factors such as temperature and pH .
properties
IUPAC Name |
tert-butyl N-[(2R)-2-amino-3-methylbutyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-7(2)8(11)6-12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAMFTBALAAREO-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CNC(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl (2-amino-3-methylbutyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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